molecular formula C10H12BNO4 B599232 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid CAS No. 1217500-76-9

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

Cat. No.: B599232
CAS No.: 1217500-76-9
M. Wt: 221.019
InChI Key: SIPPDIZUHBQKKL-UHFFFAOYSA-N
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Description

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acrylamido group, a hydroxymethyl group, and a phenylboronic acid moiety. The combination of these functional groups imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2-(hydroxymethyl)phenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acrylamido group can be reduced to form an amine.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: 5-Acrylamido-2-carboxyphenylboronic acid.

    Reduction: 5-Acrylamido-2-(aminomethyl)phenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the coupling partner.

Scientific Research Applications

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules due to the boronic acid moiety’s ability to form reversible covalent bonds with diols.

    Medicine: Explored for its potential in drug delivery systems and as a building block for designing boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is primarily based on the reactivity of its functional groups:

    Boronic Acid Moiety: Forms reversible covalent bonds with diols, making it useful in sensing and separation applications.

    Acrylamido Group: Can undergo polymerization reactions, allowing the compound to be incorporated into polymer networks.

    Hydroxymethyl Group: Provides a site for further functionalization, enabling the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the acrylamido and hydroxymethyl groups, making it less versatile in certain applications.

    2-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the acrylamido group, limiting its use in polymerization reactions.

    Acrylamidophenylboronic Acid: Lacks the hydroxymethyl group, reducing its potential for further functionalization.

Uniqueness: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both the acrylamido and hydroxymethyl groups allows for polymerization and further functionalization, respectively, making it a valuable compound in multiple fields of research.

Properties

IUPAC Name

[2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPPDIZUHBQKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C=C)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675139
Record name [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-76-9
Record name B-[2-(Hydroxymethyl)-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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